molecular formula C12H22O3S2 B14370972 2-[(Butoxycarbonothioyl)sulfanyl]ethyl pentanoate CAS No. 90051-76-6

2-[(Butoxycarbonothioyl)sulfanyl]ethyl pentanoate

Cat. No.: B14370972
CAS No.: 90051-76-6
M. Wt: 278.4 g/mol
InChI Key: APKZHEHDTBPHGF-UHFFFAOYSA-N
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Description

2-[(Butoxycarbonothioyl)sulfanyl]ethyl pentanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This compound is particularly interesting due to its unique structure, which includes a butoxycarbonothioyl group and a pentanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Butoxycarbonothioyl)sulfanyl]ethyl pentanoate typically involves the esterification of pentanoic acid with 2-[(Butoxycarbonothioyl)sulfanyl]ethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-[(Butoxycarbonothioyl)sulfanyl]ethyl pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the butoxycarbonothioyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-[(Butoxycarbonothioyl)sulfanyl]ethyl pentanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2-[(Butoxycarbonothioyl)sulfanyl]ethyl pentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with various biological pathways. The butoxycarbonothioyl group may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.

    Isopropyl butyrate: Known for its pleasant aroma, used in the fragrance industry.

Uniqueness

2-[(Butoxycarbonothioyl)sulfanyl]ethyl pentanoate is unique due to the presence of the butoxycarbonothioyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

90051-76-6

Molecular Formula

C12H22O3S2

Molecular Weight

278.4 g/mol

IUPAC Name

2-butoxycarbothioylsulfanylethyl pentanoate

InChI

InChI=1S/C12H22O3S2/c1-3-5-7-11(13)14-9-10-17-12(16)15-8-6-4-2/h3-10H2,1-2H3

InChI Key

APKZHEHDTBPHGF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OCCSC(=S)OCCCC

Origin of Product

United States

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